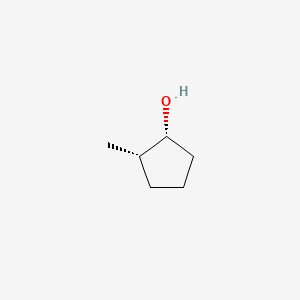

cis-2-Methylcyclopentanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

25144-05-2 |

|---|---|

分子式 |

C6H12O |

分子量 |

100.16 g/mol |

IUPAC 名称 |

(1S,2R)-2-methylcyclopentan-1-ol |

InChI |

InChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |

InChI 键 |

BVIJQMCYYASIFP-RITPCOANSA-N |

SMILES |

CC1CCCC1O |

手性 SMILES |

C[C@@H]1CCC[C@@H]1O |

规范 SMILES |

CC1CCCC1O |

其他CAS编号 |

25144-04-1 25144-05-2 |

Pictograms |

Flammable |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to cis-2-Methylcyclopentanol: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of cis-2-Methylcyclopentanol, a key chiral building block in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the stereochemistry, spectroscopic profile, and reactivity of this versatile cyclic alcohol. Furthermore, it explores its synthesis, common chemical transformations, and applications as a crucial intermediate in the pharmaceutical and fragrance industries. Detailed experimental protocols and safety considerations are also presented to ensure both scientific integrity and practical utility.

Introduction

This compound is a cyclic alcohol featuring a five-membered ring with a methyl group and a hydroxyl group oriented on the same face of the ring.[1][2] This specific stereochemistry imparts distinct physical and chemical properties that make it a valuable synthon in the construction of complex molecular architectures. Its molecular formula is C₆H₁₂O, and its molecular weight is approximately 100.16 g/mol .[3][4][5] Typically a colorless liquid at room temperature, it exhibits moderate solubility in water and good solubility in common organic solvents such as ether and acetone.[1][3] This guide aims to be a definitive resource for professionals requiring a deep understanding of this compound for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its handling, purification, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 25144-05-2 | [1][3][4] |

| Molecular Formula | C₆H₁₂O | [1][3][4] |

| Molecular Weight | 100.16 g/mol | [3][4][5] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 115-120 °C | [3] |

| Density | ~0.947 g/mL | [6] |

| Solubility | Moderately soluble in water; soluble in ether and acetone | [3] |

| pKa | ~15.33 (Predicted) | [7] |

Stereochemistry and Conformational Analysis

The "cis" designation in this compound signifies that the methyl and hydroxyl groups are on the same side of the cyclopentane ring.[1][2] This stereochemical arrangement has a profound impact on the molecule's reactivity and its interactions with other chiral molecules, a critical consideration in drug development. The cyclopentane ring is not planar and exists in various conformations, with the two most common being the "envelope" and "half-chair" forms. The substituents will preferentially occupy positions that minimize steric strain.

Diagram: Stereoisomers of 2-Methylcyclopentanol

Caption: Stereoisomeric relationships of 2-methylcyclopentanol.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a complex pattern of signals. The proton attached to the carbon bearing the hydroxyl group (H-1) would appear as a multiplet, with its chemical shift influenced by the cis stereochemistry. The methyl group protons would appear as a doublet. The remaining cyclopentyl protons would resonate as a series of overlapping multiplets.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C-1) will be shifted downfield. The methyl carbon will appear at a characteristic upfield chemical shift. The relative chemical shifts of the ring carbons are influenced by the cis-orientation of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group.[8] Another prominent feature is the C-O stretching vibration, which typically appears in the 1000-1260 cm⁻¹ region.[8] The C-H stretching vibrations of the cyclopentyl and methyl groups are observed in the 2850-3000 cm⁻¹ range.[8]

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of a cyclic alcohol, with common fragmentation pathways including the loss of a water molecule, a methyl group, or cleavage of the cyclopentane ring.

Chemical Reactivity and Transformations

The reactivity of this compound is dominated by the hydroxyl group, which can undergo a variety of transformations common to secondary alcohols.

Oxidation

Oxidation of this compound yields 2-methylcyclopentanone.[4] Common oxidizing agents for this transformation include chromic acid (H₂CrO₄) and pyridinium chlorochromate (PCC). The choice of reagent depends on the desired reaction conditions and scale.

Diagram: Oxidation of this compound

Caption: Oxidation of this compound to 2-methylcyclopentanone.

Dehydration

Acid-catalyzed dehydration of this compound, typically using a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), leads to the formation of a mixture of alkenes.[3][9] The major product is typically 1-methylcyclopentene, the most substituted and therefore most stable alkene, formed via an E1 mechanism involving a carbocation intermediate.[1][9] Minor products such as 3-methylcyclopentene can also be formed.[9]

Esterification and Etherification

The hydroxyl group of this compound can be readily converted to esters and ethers.[5] Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) in the presence of an acid catalyst. Etherification can be carried out under various conditions, such as the Williamson ether synthesis.

Tosylation

Reaction of this compound with tosyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a good leaving group, the tosylate.[1] This transformation is crucial for subsequent nucleophilic substitution reactions. The elimination of the tosylate of this compound primarily yields 1-methylcyclopentene.[1]

Synthesis of this compound

The stereoselective synthesis of this compound is of significant interest. Common synthetic routes include:

-

Reduction of 2-Methylcyclopentanone: The reduction of 2-methylcyclopentanone can yield a mixture of cis- and trans-2-methylcyclopentanol. The stereoselectivity of this reduction can be influenced by the choice of reducing agent and reaction conditions.

-

Hydroboration-Oxidation of 1-Methylcyclopentene: The hydroboration-oxidation of 1-methylcyclopentene provides a stereoselective route to trans-2-methylcyclopentanol. However, other synthetic strategies can be employed to achieve the cis isomer.

Experimental Protocol: Oxidation of this compound to 2-Methylcyclopentanone

This protocol describes a representative laboratory-scale oxidation of this compound using pyridinium chlorochromate (PCC).

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) to the solution in one portion. The mixture will become a dark brown slurry.

-

Stir the reaction mixture vigorously at room temperature for 2-3 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the silica gel plug with additional diethyl ether to ensure complete recovery of the product.

-

Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-methylcyclopentanone.

-

The product can be further purified by distillation or column chromatography if necessary.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with literature data for 2-methylcyclopentanone.

Applications in Research and Industry

This compound serves as a valuable intermediate in the synthesis of a range of fine chemicals.

-

Pharmaceutical Intermediates: The cyclopentanol ring is a common structural motif in many biologically active molecules. This compound provides a chiral scaffold for the synthesis of complex pharmaceutical intermediates where specific stereochemistry is crucial for receptor binding.[3][5]

-

Fragrance Industry: Derivatives of 2-methylcyclopentanol are used in the fragrance industry to create novel scents for perfumes, colognes, and personal care products.[10]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[11][12] It is harmful if swallowed or inhaled and can cause serious eye irritation.[11] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[11] Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[3] The compound is sensitive to strong oxidizing agents.[3]

Conclusion

This compound is a fundamentally important chiral building block with well-defined chemical and physical properties. Its stereospecific nature and the reactivity of its hydroxyl group make it a versatile tool for organic chemists in both academic and industrial settings. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe utilization in the synthesis of complex molecules, particularly in the fields of drug discovery and fragrance development.

References

- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 2. CAS 25144-05-2: this compound | CymitQuimica [cymitquimica.com]

- 3. brainly.com [brainly.com]

- 4. Show how you would convert 2-methylcyclopentanol to the following... | Study Prep in Pearson+ [pearson.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. Cyclopentanol, 2-methyl-, cis- (CAS 25144-05-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]

- 8. FTIR [terpconnect.umd.edu]

- 9. homework.study.com [homework.study.com]

- 10. US9290718B2 - Cyclopentanol compounds - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Cyclopentanol, 2-methyl-, trans- [webbook.nist.gov]

cis-2-Methylcyclopentanol CAS number 25144-05-2

An In-depth Technical Guide to cis-2-Methylcyclopentanol (CAS: 25144-05-2)

Introduction

This compound, identified by the CAS number 25144-05-2, is a cyclic alcohol of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Structurally, it is characterized by a five-membered cyclopentane ring substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group on adjacent carbons, with a cis relative stereochemistry, meaning both substituents are on the same face of the ring.[1] This specific spatial arrangement imparts distinct physical and chemical properties that make it a valuable chiral building block and a versatile intermediate for creating more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for professionals in research and drug development.

Physicochemical and Stereochemical Properties

The physical characteristics of this compound are foundational to its handling, application, and reaction kinetics. It is typically a colorless liquid with moderate solubility in water, a property conferred by the polar hydroxyl group's ability to form hydrogen bonds.[1]

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 25144-05-2 | [2][3] |

| Molecular Formula | C₆H₁₂O | [2][4] |

| Molecular Weight | 100.16 g/mol | [2][5] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 115-120 °C[2]; 146.9 °C at 760 mmHg[4] | [2][4] |

| Density | 0.947 g/cm³ | [4] |

| Flash Point | 47.2 °C | [4] |

| Solubility | Moderately soluble in water; soluble in ether, acetone | [1][2] |

| SMILES | C[C@H]1--INVALID-LINK--CCC1 | [1] |

| InChI Key | BVIJQMCYYASIFP-NTSWFWBYSA-N | [3][6] |

Stereochemistry: A Critical Aspect

2-Methylcyclopentanol possesses two chiral centers, giving rise to a total of four possible stereoisomers. These exist as two pairs of enantiomers: one cis pair and one trans pair. The CAS number 25144-05-2 specifically refers to the racemic mixture of the cis enantiomers: (1R,2S)-2-methylcyclopentanol and (1S,2R)-2-methylcyclopentanol.[1][7] The stereochemical relationship between the methyl and hydroxyl groups is a critical determinant of the molecule's reactivity and its utility in stereospecific synthesis.

Synthesis and Purification

The synthesis of this compound often involves stereoselective methods to control the orientation of the hydroxyl and methyl groups.

Synthetic Pathways

A common and effective method for synthesizing 2-methylcyclopentanol is through the reduction of 2-methylcyclopentanone. The choice of reducing agent is critical for achieving the desired cis stereoselectivity.

-

Catalytic Hydrogenation: Hydrogenation of 2-methylcyclopentanone over a heterogeneous catalyst like Raney Nickel or a noble metal catalyst (e.g., Rhodium on alumina) typically favors the formation of the thermodynamically more stable trans isomer.

-

Hydride Reduction: Reduction with hydride reagents can offer better control. Reagents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) will attack the carbonyl from the less sterically hindered face (opposite the methyl group), which can lead to a mixture of cis and trans products. To preferentially obtain the cis isomer, a bulkier reducing agent that approaches from the same side as the methyl group might be required, or by leveraging substrate-directable reductions.

Another viable route is the hydration of 1-methylcyclopentene.[8]

-

Hydroboration-Oxidation: This two-step procedure provides a reliable method for the anti-Markovnikov, syn-addition of water across the double bond. Reacting 1-methylcyclopentene with borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) and a base yields the trans-2-methylcyclopentanol. To obtain the cis isomer, an alternative synthetic strategy starting from a different precursor is often necessary.

Purification Protocol

Separating the cis and trans isomers of 2-methylcyclopentanol can be challenging due to their similar physical properties.

Step-by-Step General Purification by Fractional Distillation:

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

-

Charging the Flask: Place the crude mixture of 2-methylcyclopentanol isomers into the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle. The rate of heating should be controlled to allow for the establishment of a temperature gradient along the fractionating column.

-

Fraction Collection: The isomers will separate based on their boiling points. Although the boiling points are close, careful and slow distillation should allow for the collection of fractions enriched in one isomer over the other. Collect the distillate in separate fractions as the temperature at the head of the column changes.

-

Analysis: Analyze the collected fractions using Gas Chromatography (GC) or NMR spectroscopy to determine the purity and the cis/trans ratio of each fraction.

-

Pooling: Combine the fractions that meet the desired purity specifications for this compound.

For high-purity requirements, preparative gas chromatography or column chromatography on silica gel may be necessary.

Spectroscopic Data and Structural Elucidation

Structural confirmation of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum will show a complex pattern of multiplets for the aliphatic protons on the cyclopentane ring. Key signals include a doublet for the methyl group protons and distinct signals for the carbinol proton (attached to the carbon bearing the -OH group) and the proton on the methyl-substituted carbon.

-

¹³C NMR: The spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule, confirming its asymmetry.[5] The chemical shift of the carbon atom attached to the hydroxyl group will be in the characteristic range for secondary alcohols (typically 60-80 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group.[9] Additional sharp peaks between 2850-3000 cm⁻¹ correspond to C-H stretching vibrations of the alkane ring and methyl group.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at m/z = 100.[3] Common fragmentation patterns for cyclic alcohols include the loss of water (M-18), loss of a methyl group (M-15), and ring cleavage, leading to characteristic fragment ions.

Chemical Reactivity and Applications

The reactivity of this compound is primarily dictated by its secondary alcohol functional group.

Key Chemical Reactions

-

Oxidation: The hydroxyl group can be oxidized to a ketone (2-methylcyclopentanone) using common oxidizing agents such as chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC).[10]

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst yields the corresponding esters.[10] This is a common functional group transformation in the synthesis of fragrances and pharmaceuticals.

-

Dehydration: Treatment with strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at elevated temperatures leads to an elimination reaction (dehydration), primarily forming 1-methylcyclopentene as the major product via the Zaitsev rule.[10][11]

-

Tosylation: The hydroxyl group can be converted into a better leaving group, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine.[11] This tosylate is a key intermediate for subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions. The stereochemistry of the starting alcohol plays a crucial role in the outcome of these reactions. For instance, the E2 elimination of the tosylate of this compound predominantly yields 1-methylcyclopentene.[11]

Applications in Research and Industry

This compound serves as a critical intermediate in several high-value applications:

-

Pharmaceutical Synthesis: The cyclopentanol framework is a common structural motif in many biologically active molecules. This compound provides a chiral scaffold for building complex pharmaceutical intermediates where specific stereochemistry is essential for receptor binding.[2]

-

Agrochemicals: It is used as a building block in the synthesis of certain fungicidal agents.[2]

-

Fragrances and Flavoring Agents: Through esterification, it can be converted into various esters with pleasant odors, making it a precursor in the fragrance industry.[10]

-

Academic Research: Its well-defined stereochemistry makes it an excellent model compound for studying the mechanisms and stereochemical outcomes of reactions involving cyclic alcohols, such as elimination and substitution reactions.[10]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is a combustible liquid and can be harmful if swallowed or inhaled.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[14]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[12][14]

-

Handling: Keep away from heat, sparks, open flames, and other sources of ignition.[12][14] Use non-sparking tools and take precautionary measures against static discharge. Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[2] The compound may form peroxides upon prolonged storage.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

References

- 1. CAS 25144-05-2: this compound | CymitQuimica [cymitquimica.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. Cyclopentanol, 2-methyl-, cis- [webbook.nist.gov]

- 4. Cyclopentanol,2-methyl-, (1R,2S)-rel- | 25144-05-2 [chemnet.com]

- 5. Cyclopentanol, 2-methyl-, cis- | C6H12O | CID 32805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclopentanol, 2-methyl-, cis- (CAS 25144-05-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Solved 2-Methylcyclopentanol has two stereocentres, how | Chegg.com [chegg.com]

- 8. Solved The 2-methylcyclopentanol (cis or trans) can be | Chegg.com [chegg.com]

- 9. This compound(25144-05-2) IR Spectrum [m.chemicalbook.com]

- 10. Buy 2-Methylcyclopentanol | 24070-77-7 [smolecule.com]

- 11. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 12. beta.lakeland.edu [beta.lakeland.edu]

- 13. 2-Methylcyclopentanol | C6H12O | CID 32205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

An In-depth Technical Guide to the Molecular Structure of cis-2-Methylcyclopentanol

This guide provides a comprehensive technical overview of the molecular structure of cis-2-methylcyclopentanol, designed for researchers, scientists, and professionals in drug development. We will delve into the stereochemistry, conformational analysis, and spectroscopic signature of this molecule, offering insights grounded in established scientific principles and experimental data.

Defining the Core Structure: Stereochemistry and Chirality

This compound is a cyclic alcohol with the chemical formula C₆H₁₂O and a molecular weight of approximately 100.16 g/mol .[1] The "cis" designation is crucial; it signifies that the methyl (-CH₃) and hydroxyl (-OH) groups are situated on the same side of the cyclopentane ring's plane.[2][3][4] This specific stereochemical arrangement dictates the molecule's three-dimensional shape and, consequently, its physical and chemical properties.

The molecule possesses two stereogenic centers at the C1 (bearing the hydroxyl group) and C2 (bearing the methyl group) positions. This gives rise to the possibility of stereoisomers. Specifically, this compound exists as a pair of enantiomers: (1R, 2S)-2-methylcyclopentanol and (1S, 2R)-2-methylcyclopentanol. The racemic mixture is commonly referred to by its CAS number: 25144-05-2.[1]

Conformational Landscape: Beyond a Flat Ring

Contrary to a simple planar representation, the cyclopentane ring is not flat. It adopts puckered conformations to alleviate torsional strain arising from eclipsed C-H bonds. The two primary low-energy conformations are the envelope and the half-chair . In substituted cyclopentanes like this compound, the substituents' energetic preferences for either axial or equatorial-like positions influence the favored conformation.

The interplay of steric and electronic effects determines the most stable conformation. For cis-1,2-disubstituted cyclopentanes, conformations that minimize steric repulsion between the two substituents are generally favored. Theoretical and experimental studies on related substituted cyclopentanes suggest a dynamic equilibrium between various envelope and half-chair forms. A definitive conformational analysis of this compound would necessitate advanced computational modeling and low-temperature NMR studies to experimentally determine the populations of the conformers.

Spectroscopic Elucidation: The Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural verification and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the molecular structure in solution.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum offers a clearer picture with distinct signals for each of the six carbon atoms. A study on the ¹³C chemical shifts of (cis)- and (trans)-2-methyl-cyclopentanol has been reported, highlighting the utility of this technique in distinguishing between stereoisomers.[5] Generally, the carbon bearing the hydroxyl group (C1) is the most deshielded, appearing at a lower field. The chemical shifts of the ring carbons are influenced by the stereochemistry of the substituents.[6]

| Assignment (Predicted) | Expected Chemical Shift (ppm) |

| C1 (-CHOH) | ~75-80 |

| C2 (-CHCH₃) | ~35-40 |

| C3, C4, C5 (-CH₂-) | ~20-35 (multiple signals) |

| -CH₃ | ~15-20 |

Note: These are approximate ranges and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorptions for this compound include:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching, H-bonded | Broad, ~3200-3600 |

| C-H (alkane) | Stretching | ~2850-3000 |

| C-O (alcohol) | Stretching | ~1050-1150 |

The broadness of the O-H stretch is indicative of hydrogen bonding, which can be both intermolecular and, depending on the conformation, intramolecular.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 100.[5] Common fragmentation pathways for cyclic alcohols include:

-

Loss of a hydrogen atom: [M-1]⁺ peak at m/z = 99.

-

Loss of a water molecule: [M-18]⁺ peak at m/z = 82.

-

Loss of the methyl group: [M-15]⁺ peak at m/z = 85.

-

Alpha-cleavage: Cleavage of the C1-C2 bond, leading to various fragment ions.

-

Ring-opening followed by further fragmentation.

A representative mass spectrum from the NIST database shows prominent peaks that can be tentatively assigned to these fragmentation processes.[5]

Synthesis of this compound: A Stereoselective Approach

The stereoselective synthesis of this compound is a key challenge. A common and effective strategy involves the reduction of the corresponding ketone, 2-methylcyclopentanone. The stereochemical outcome of this reduction is highly dependent on the choice of the reducing agent.

Principle of Stereoselective Reduction

The reduction of 2-methylcyclopentanone can proceed via two main pathways of hydride attack on the carbonyl carbon: from the less hindered face or the more hindered face. To achieve a high yield of the cis isomer, the hydride must attack from the face opposite to the existing methyl group.

Experimental Protocol: Diastereoselective Reduction

The following protocol is a representative method for the synthesis of this compound, adapted from procedures for the stereoselective reduction of substituted cyclic ketones.[7]

Materials:

-

2-Methylcyclopentanone

-

L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in tetrahydrofuran (THF)

-

Anhydrous THF

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for workup and purification.

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-methylcyclopentanone dissolved in anhydrous THF.

-

Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Reducing Agent: The L-Selectride® solution is added dropwise to the stirred ketone solution via the dropping funnel over a period of 30 minutes, maintaining the temperature below -70 °C. The use of a bulky reducing agent like L-Selectride® favors attack from the less sterically hindered face of the ketone, leading to the formation of the cis alcohol.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.

-

Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Self-Validation: The purity and identity of the synthesized product must be confirmed by the spectroscopic methods detailed in Section 3. The ratio of cis to trans isomers can be determined by ¹H NMR spectroscopy or gas chromatography (GC).

Conclusion and Future Directions

The molecular structure of this compound is a fascinating case study in stereochemistry and conformational analysis. While its fundamental structure is well-defined, a deeper understanding of its conformational preferences and the acquisition of a complete, high-resolution NMR dataset would be valuable for the scientific community. Such data would be particularly beneficial for computational chemists seeking to model its interactions and for medicinal chemists incorporating this scaffold into novel drug candidates. Further research into more efficient and environmentally benign stereoselective synthetic routes would also be a welcome advancement.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclopentanol, 2-methyl-, cis- [webbook.nist.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. CAS 25144-05-2: this compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. benchchem.com [benchchem.com]

stereochemistry of 2-methylcyclopentanol isomers

An In-depth Technical Guide to the Stereochemistry of 2-Methylcyclopentanol Isomers

Abstract

2-Methylcyclopentanol presents a classic yet highly relevant case study in stereoisomerism, embodying the challenges and opportunities inherent in stereoselective synthesis and analysis. With two chiral centers, the molecule exists as four distinct stereoisomers, the properties and interactions of which are of significant interest in organic synthesis and pharmaceutical development. This guide provides a comprehensive exploration of the stereochemistry of 2-methylcyclopentanol, detailing the structural relationships between its isomers, methodologies for their synthesis and separation, robust protocols for their characterization, and the profound implications of their stereochemistry in the context of drug design and development. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this fundamental molecular system.

Foundational Stereochemistry of 2-Methylcyclopentanol

The structure of 2-methylcyclopentanol, a cyclic alcohol with a methyl group adjacent to the hydroxyl-bearing carbon, contains two stereogenic centers: C1 (bearing the -OH group) and C2 (bearing the -CH₃ group).[1] According to the 2ⁿ rule, where 'n' is the number of stereocenters, this leads to a maximum of 2² = 4 possible stereoisomers.[2] These isomers are grouped into two pairs of enantiomers, which are diastereomerically related to each other.

The relative orientation of the methyl and hydroxyl groups on the cyclopentane ring defines the diastereomeric relationship:

-

Cis Isomers: The hydroxyl and methyl groups are on the same face of the ring. This diastereomer exists as a pair of enantiomers: (1R,2S)-2-methylcyclopentanol and (1S,2R)-2-methylcyclopentanol.[3][4]

-

Trans Isomers: The hydroxyl and methyl groups are on opposite faces of the ring. This diastereomer also exists as a pair of enantiomers: (1R,2R)-2-methylcyclopentanol and (1S,2S)-2-methylcyclopentanol.[5][6]

The relationship between these four isomers is critical to understanding their distinct physical, chemical, and biological properties.

Table 1: Isomer Identification and Physical Properties

| Isomer Name | Absolute Configuration | CAS Number | Relationship | Molecular Formula | Molecular Weight |

| cis-2-Methylcyclopentanol | (1R,2S) / (1S,2R) | 25144-05-2[7] | Racemic Mixture | C₆H₁₂O[7] | 100.16 g/mol [7] |

| trans-2-Methylcyclopentanol | (1R,2R) / (1S,2S) | 25144-04-1[5] | Racemic Mixture | C₆H₁₂O[5] | 100.16 g/mol [5] |

Stereoselective Synthesis and Isomer Separation

The generation of a specific stereoisomer is a primary goal in many synthetic applications. This can be achieved either through stereoselective synthesis or by separating a mixture of isomers.

Synthetic Strategies

The choice of synthetic route dictates the initial stereochemical composition of the product.

-

Non-selective Synthesis: A common laboratory preparation involves the reduction of 2-methylcyclopentanone with a non-chiral reducing agent like sodium borohydride (NaBH₄). This reaction proceeds via nucleophilic attack on the carbonyl carbon from either face of the ring, typically yielding a mixture of cis and trans diastereomers, with the trans isomer often predominating due to steric hindrance.

-

Diastereoselective Synthesis: A higher degree of control can be achieved by employing sterically demanding reagents. For instance, the reduction of 2-methylcyclopentanone with a bulky reducing agent can increase the preference for attack from the less hindered face, enhancing the yield of the trans isomer.

-

Enantioselective Synthesis: To produce a single enantiomer, an asymmetric synthesis is required. One established method involves the enantioselective hydrogenation of 2-methylcyclopentanone using a chiral catalyst (e.g., a Ru-BINAP complex). This approach creates a preponderance of one enantiomer over the other, leading to a product with a high enantiomeric excess (ee). Another strategy is to start from a chiral precursor whose stereochemistry is already defined.

A representative synthesis for the trans isomer can be achieved via the epoxidation of cyclopentene followed by nucleophilic opening with a methyl organometallic reagent.[8]

Separation of Stereoisomers

When a synthesis yields a mixture, robust separation protocols are essential. The strategy depends on the relationship between the isomers to be separated.

-

Separation of Diastereomers (cis/trans): Cis and trans isomers are diastereomers and thus have different physical properties, such as boiling points and polarity. They can be effectively separated using standard laboratory techniques like fractional distillation or column chromatography.

-

Resolution of Enantiomers: Enantiomers have identical physical properties in an achiral environment, making their separation more complex. The primary technique for resolving enantiomers is chiral chromatography. This involves using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different rates.

Analytical Characterization Protocols

Unambiguous identification of each stereoisomer requires a combination of spectroscopic and chiroptical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry (cis vs. trans). The spatial relationship between the methyl and hydroxyl groups leads to distinct chemical shifts and coupling constants, particularly for the protons on C1 and C2.

-

¹H NMR: The proton attached to C1 (the carbinol proton) is a key diagnostic signal. In the trans isomer, this proton is typically shifted further downfield compared to the cis isomer due to the anisotropic effect of the nearby methyl group. The coupling constants between the protons on C1 and C2 also differ due to their dihedral angle relationship, which is governed by the ring's conformation.

-

¹³C NMR: The chemical shifts of the ring carbons, especially C1, C2, and C3, are sensitive to the stereochemistry. These differences, while sometimes small, are reproducible and can be used for definitive assignment when compared to reference spectra.[9][10]

Chiroptical Methods for Absolute Configuration

While NMR can distinguish diastereomers, it cannot differentiate between enantiomers. Chiroptical methods are required to analyze chiral samples and determine the absolute configuration.

-

Optical Rotation: Measurement of specific rotation ([α]ᴅ) is the classical method for characterizing enantiomers. Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. A pure sample of (1R,2R)-2-methylcyclopentanol will have a specific rotation that is equal in magnitude but opposite in sign to that of (1S,2S)-2-methylcyclopentanol.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For molecules with a suitable chromophore near the stereocenter, CD can provide detailed information about the absolute configuration by applying empirical rules like the Octant Rule for ketones, or by comparing the spectrum to that of known compounds.

Protocol 1: Chiral Gas Chromatography (GC) for Enantiomeric Separation

This protocol outlines a self-validating system for separating the enantiomers of 2-methylcyclopentanol.

Objective: To separate and quantify the enantiomers in a racemic mixture.

Materials:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral GC column (e.g., a cyclodextrin-based CSP like Beta-DEX™).

-

High-purity helium or hydrogen as carrier gas.

-

Sample of 2-methylcyclopentanol (cis or trans racemate) diluted in a suitable solvent (e.g., dichloromethane).

Methodology:

-

Instrument Setup: Install the chiral column and condition it according to the manufacturer's instructions. Set the injector and detector temperatures (e.g., 250 °C).

-

Oven Program: Set an appropriate temperature program. A typical starting point is an initial temperature of 60 °C, held for 2 minutes, followed by a ramp of 5 °C/min to 150 °C. Causality: A slow temperature ramp is crucial for achieving baseline resolution between the enantiomers, which have very similar volatilities.

-

Injection: Inject 1 µL of the prepared sample.

-

Data Acquisition: Record the chromatogram. Two separate peaks corresponding to the two enantiomers should be observed.

-

Validation & Quantification:

-

Confirm peak identity by injecting standards of known enantiomers if available.

-

The area under each peak is proportional to the concentration of that enantiomer. For a racemic mixture, the peak areas should be approximately equal (50:50 ratio).

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

-

Relevance in Drug Development and Medicinal Chemistry

The principles of stereochemistry embodied by 2-methylcyclopentanol are of paramount importance in the pharmaceutical industry. Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, enantiomers of a chiral drug often exhibit significantly different pharmacological and toxicological profiles.[11][12]

-

Stereoselective Bioactivity: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause adverse effects.[13] For example, the S-enantiomer of the NSAID ibuprofen is the active anti-inflammatory agent, while the R-enantiomer is largely inactive (though it undergoes in-vivo conversion to the S-form).[12]

-

Regulatory Scrutiny: Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established strict guidelines for the development of stereoisomeric drugs.[14] Developers are required to characterize the individual isomers and evaluate their pharmacokinetic and pharmacodynamic properties separately.[12][14] This has driven a trend towards developing single-enantiomer drugs (chiral switches) to improve efficacy and safety profiles.

-

Chiral Building Blocks: Stereochemically pure compounds like the isomers of 2-methylcyclopentanol can serve as valuable chiral building blocks or auxiliaries in the synthesis of more complex drug molecules, allowing for precise control over the stereochemistry of the final active pharmaceutical ingredient (API).

Conclusion

The stereochemistry of 2-methylcyclopentanol provides a fundamentally important framework for understanding the three-dimensional nature of molecules. The existence of four distinct stereoisomers arising from two chiral centers necessitates a multi-faceted approach for their synthesis, separation, and characterization. For scientists in research and drug development, a mastery of these concepts and their associated analytical techniques is not merely academic; it is a critical requirement for the rational design of stereochemically pure molecules, leading to safer and more effective therapeutics. The protocols and principles detailed in this guide serve as a robust foundation for navigating the complexities of stereoisomerism in both simple model systems and advanced pharmaceutical agents.

References

- 1. Solved 2-Methylcyclopentanol has two stereocentres, how | Chegg.com [chegg.com]

- 2. m.youtube.com [m.youtube.com]

- 3. CAS 25144-05-2: this compound | CymitQuimica [cymitquimica.com]

- 4. Cyclopentanol, 2-methyl-, cis- | C6H12O | CID 32805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopentanol, 2-methyl-, trans- [webbook.nist.gov]

- 6. Cyclopentanol, 2-methyl-, trans- [webbook.nist.gov]

- 7. Cyclopentanol, 2-methyl-, cis- [webbook.nist.gov]

- 8. homework.study.com [homework.study.com]

- 9. 2-Methylcyclopentanol | C6H12O | CID 32205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. biomedgrid.com [biomedgrid.com]

- 12. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 14. fda.gov [fda.gov]

An In-depth Technical Guide to the Spectral Data of cis-2-Methylcyclopentanol

This guide provides a comprehensive analysis of the spectral data for cis-2-methylcyclopentanol, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of the mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) data essential for the unambiguous structural confirmation and quality control of this compound. The narrative synthesizes technical accuracy with field-proven insights, explaining the causality behind experimental choices and analytical interpretations.

Introduction to this compound

This compound (CAS No: 25144-05-2) is a cyclic alcohol with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol .[1][2] Its structure features a five-membered cyclopentane ring substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group on adjacent carbons in a cis configuration, meaning they are on the same face of the ring.[1] This specific stereochemistry is critical and dictates the compound's physical properties and reactivity. Accurate structural elucidation is therefore paramount, and a multi-technique spectroscopic approach is the gold standard for this purpose. This guide will detail the interpretation of data from mass spectrometry (MS), infrared (IR) spectroscopy, and both Carbon-13 and Proton Nuclear Magnetic Resonance (¹³C and ¹H NMR) spectroscopy.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering clues to its structure. The electron ionization (EI) mass spectrum of this compound is characterized by several key fragmentation pathways common to cyclic alcohols.

In-depth Interpretation of the EI-MS Spectrum

The mass spectrum for this compound was obtained from the NIST Mass Spectrometry Data Center.[3] The molecular ion (M⁺•) peak is expected at m/z 100, corresponding to the molecular weight of the compound.[2] However, for many alcohols, this peak can be weak or absent due to rapid fragmentation.[4]

The fragmentation of cyclic alcohols is driven by the formation of stable carbocations and radical species. Key fragmentation pathways include:

-

Loss of Water (H₂O): A common fragmentation for alcohols is the elimination of a water molecule (18 Da). This results in a significant peak at m/z 82 (M-18).

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a high-probability event. For this compound, this can lead to the loss of a methyl radical (•CH₃, 15 Da) or an ethyl radical (•C₂H₅, 29 Da) from the ring opening, but the most characteristic alpha-cleavage involves the loss of the methyl group at C2, leading to a fragment.

-

Ring Cleavage: The cyclopentane ring can undergo complex rearrangements and cleavages. A prominent peak is often observed at m/z 57 . This fragment is a common feature in the mass spectra of methylcyclopentane derivatives and represents a stable C₄H₉⁺ carbocation. Another significant fragment appears at m/z 71 , corresponding to the loss of an ethyl group (C₂H₅) from the molecular ion.[3] The base peak in the spectrum is often m/z 57, indicating it is the most abundant fragment ion.[3]

The table below summarizes the key ions observed in the electron ionization mass spectrum of this compound.

| m/z | Proposed Fragment | Loss from Molecular Ion (m/z 100) |

| 100 | [C₆H₁₂O]⁺• (M⁺•) | - |

| 85 | [M - CH₃]⁺ | Loss of •CH₃ (15 Da) |

| 82 | [M - H₂O]⁺• | Loss of H₂O (18 Da) |

| 71 | [M - C₂H₅]⁺ | Loss of •C₂H₅ (29 Da) |

| 57 | [C₄H₉]⁺ | Complex Ring Cleavage |

Data sourced from NIST Chemistry WebBook.[3]

Experimental Protocol: Electron Ionization Mass Spectrometry

A standard protocol for acquiring an EI-MS spectrum is as follows:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. A small volume (typically 1 µL) is injected into the gas chromatograph (GC) inlet, which is coupled to the mass spectrometer.

-

Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion (the molecular ion, M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation to produce a series of smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[5][6] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

In-depth Interpretation of the IR Spectrum

The IR spectrum of this compound reveals characteristic absorptions for an alcohol and a saturated hydrocarbon.

-

O-H Stretch: The most prominent feature is a strong, broad absorption band in the region of 3600-3200 cm⁻¹ . This is characteristic of the O-H stretching vibration of an alcohol. The broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.

-

C-H Stretch: Strong, sharp peaks are observed in the 3000-2850 cm⁻¹ region. These correspond to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclopentane ring and the methyl group.

-

C-O Stretch: A distinct, strong absorption is present in the fingerprint region, typically around 1100-1000 cm⁻¹ . This band is attributed to the C-O stretching vibration of the secondary alcohol.

The table below summarizes the key IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 (broad) | O-H Stretch | Alcohol |

| ~2960-2870 | C-H Stretch | Alkane (sp³) |

| ~1050 | C-O Stretch | Secondary Alcohol |

Data interpreted from the spectrum available on the NIST Chemistry WebBook.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of liquid and solid samples with minimal preparation.[5]

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum to capture the absorbance of the ambient environment (e.g., CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal surface.

-

Acquire Spectrum: Lower the pressure clamp to ensure good contact between the sample and the crystal. Initiate the scan. The instrument directs an IR beam through the crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a few microns into the sample, and specific frequencies are absorbed.

-

Data Processing: The resulting interferogram is converted into a spectrum (absorbance vs. wavenumber) via a Fourier transform.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe to prevent cross-contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[7] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the attached hydroxyl group and the overall molecular geometry.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C1 (CH-OH) | ~75-80 | Deshielded due to the direct attachment of the electronegative oxygen atom. |

| C2 (CH-CH₃) | ~40-45 | Methine carbon adjacent to the carbinol carbon. |

| C3 (CH₂) | ~30-35 | Methylene carbon beta to the hydroxyl group. |

| C4 (CH₂) | ~20-25 | Methylene carbon gamma to the hydroxyl group. |

| C5 (CH₂) | ~35-40 | Methylene carbon beta to the hydroxyl group and adjacent to the carbinol carbon. |

| CH₃ | ~15-20 | Shielded methyl carbon. |

Expected chemical shift ranges are based on general principles and data from similar compounds.

¹H NMR Spectrum Analysis: An Expert Perspective

Expected ¹H NMR Spectral Features:

-

H1 (proton on C1, CH-OH): This proton would appear as a multiplet significantly downfield, likely in the δ 3.8-4.2 ppm range, due to the deshielding effect of the adjacent oxygen atom. Its multiplicity will be complex due to coupling with the protons on C2 and C5.

-

H2 (proton on C2, CH-CH₃): This proton, also a methine, would be a complex multiplet further upfield than H1, likely around δ 1.8-2.2 ppm . It will be coupled to H1, the protons on C3, and the methyl protons.

-

Cyclopentyl Protons (H3, H4, H5): The six methylene protons on C3, C4, and C5 will produce a complex, overlapping series of multiplets in the upfield region, approximately δ 1.2-1.9 ppm .

-

Methyl Protons (-CH₃): The three protons of the methyl group will appear as a doublet, due to coupling with the single proton on C2 (H2). This signal would be found in the most upfield region, around δ 0.9-1.1 ppm . The coupling constant for this doublet would be approximately 7 Hz.

-

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly variable (δ 1-5 ppm) depending on concentration, solvent, and temperature, due to hydrogen bonding and chemical exchange.

Stereochemistry and Coupling Constants: The key to confirming the cis configuration lies in the vicinal coupling constants (³J). The Karplus relationship describes how the magnitude of ³J depends on the dihedral angle between the coupled protons. For a cis relationship on a cyclopentane ring, specific proton-proton interactions will have characteristic coupling constants that differ from the trans isomer. A detailed 2D-NMR experiment like NOESY would definitively confirm the cis stereochemistry by showing spatial proximity between H1, H2, and the methyl protons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard for chemical shifts.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Shimming is performed to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include the pulse angle (e.g., 90°), relaxation delay (e.g., 5 seconds), and number of scans (e.g., 16).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Integrated Spectroscopic Data Workflow

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The structural characterization of this compound is definitively achieved through the combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns for a cyclic alcohol. Infrared spectroscopy provides clear evidence for the presence of hydroxyl and alkyl functional groups. Finally, ¹³C and ¹H NMR spectroscopy elucidates the precise carbon-hydrogen framework and, most critically, provides the necessary detail to confirm the cis stereochemistry of the substituents. This in-depth guide provides the foundational data and interpretive logic required for researchers to confidently identify and utilize this important chemical building block.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cis-2-Methylcyclohexanol | C7H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. Cyclopentanol, 2-methyl-, cis- | C6H12O | CID 32805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CIS-2-METHYLCYCLOHEXANOL(7443-70-1) 1H NMR spectrum [chemicalbook.com]

- 6. CAS 25144-05-2: this compound | CymitQuimica [cymitquimica.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of cis-2-Methylcyclopentanol

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of cis-2-Methylcyclopentanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation, including chemical shifts, spin-spin coupling, and stereochemical effects. A detailed experimental protocol for sample preparation and data acquisition is provided, alongside a thorough, peak-by-peak analysis of the predicted spectrum. This guide aims to serve as an authoritative resource for the structural elucidation of substituted cyclopentane systems.

Introduction: The Structural Significance of this compound

This compound is a cyclic alcohol of significant interest in organic synthesis due to its defined stereochemistry.[1] The spatial arrangement of the hydroxyl and methyl groups on the same side of the cyclopentane ring dictates its reactivity and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for unambiguously determining such stereochemical relationships.[2] This guide will dissect the ¹H NMR spectrum of this compound, providing the foundational knowledge required for its identification and characterization.

The interpretation of an NMR spectrum relies on four key aspects: the number of unique signals, their chemical shifts (δ), the integration of these signals, and their multiplicity (splitting pattern).[3][4] In the case of this compound, the rigid, non-planar structure of the cyclopentane ring leads to a complex and informative spectrum, where the chemical environment of each proton is distinct.

Predicted ¹H NMR Spectral Data and Interpretation

While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily accessible, a robust prediction can be formulated based on established principles of NMR spectroscopy and data from analogous structures.[5] The predicted chemical shifts and coupling constants provide a strong foundation for spectral assignment.

Predicted Chemical Shifts and Multiplicities

The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are based on the analysis of similar cyclic alcohols and the known effects of substituents on proton chemical shifts.[5][6]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H1 (CH-OH) | ~3.7 - 4.2 | Multiplet | The proton on the carbon bearing the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom.[7][8] Its multiplicity will be complex due to coupling with adjacent protons on C2 and C5. |

| H2 (CH-CH₃) | ~1.8 - 2.2 | Multiplet | This proton is adjacent to both the methyl group and the hydroxyl-bearing carbon, leading to a complex splitting pattern. |

| -OH | Variable (typically ~1.5 - 4.0) | Broad Singlet | The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[7] It often appears as a broad singlet and may not show coupling to adjacent protons. |

| -CH₃ | ~0.9 - 1.1 | Doublet | The methyl protons are coupled to the single proton on C2, resulting in a doublet. |

| Cyclopentyl Ring Protons (C3, C4, C5) | ~1.2 - 1.9 | Overlapping Multiplets | The methylene protons of the cyclopentane ring will appear as a complex and overlapping series of multiplets due to diastereotopicity and complex coupling patterns within the ring system.[5] |

The Causality Behind Spectral Features: A Deeper Dive

Chemical Shift: The chemical shift of a proton is primarily influenced by its local electronic environment. Electronegative atoms, such as the oxygen in the hydroxyl group, withdraw electron density from neighboring protons, causing them to be "deshielded" and resonate at a higher chemical shift (further downfield).[6] This effect is most pronounced for the H1 proton, which is directly attached to the carbon bearing the -OH group.

Spin-Spin Coupling (J-coupling): The splitting of a proton's signal into a multiplet is a result of its interaction with neighboring, non-equivalent protons. This phenomenon, known as spin-spin or J-coupling, provides crucial information about the connectivity of atoms in a molecule.[9] The magnitude of the coupling constant (J, measured in Hertz) is dependent on the number of bonds separating the coupled protons and the dihedral angle between them, as described by the Karplus relationship.[10]

In cyclic systems like cyclopentane, the rigidity of the ring structure leads to a range of vicinal (three-bond) coupling constants. The cis relationship between protons on adjacent carbons generally results in larger coupling constants compared to a trans relationship.[5] This principle is a powerful tool for determining stereochemistry.

Conformational Analysis

The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the "envelope" and "twist" forms.[11] The specific conformation of this compound will influence the dihedral angles between adjacent protons, and therefore the observed coupling constants. A detailed analysis of these coupling constants, often aided by computational modeling, can provide insights into the preferred conformation of the molecule in solution.[12][13]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a high-resolution ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters.

Materials and Equipment

-

This compound (analyte)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

High-quality 5 mm NMR tubes[14]

-

Pasteur pipette and glass wool

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation

-

Analyte Quantity: For a standard ¹H NMR experiment, dissolve 1-5 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.[15]

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for small organic molecules. The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[16]

-

Dissolution: Add the deuterated solvent to a vial containing the analyte and vortex until the sample is completely dissolved.[17]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[17]

-

Sample Height: Ensure the sample height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL) for optimal shimming and spectral resolution.[14][15]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.[17]

NMR Data Acquisition Parameters

The following table outlines typical acquisition parameters for a qualitative ¹H NMR spectrum of a small molecule. For quantitative analysis, longer relaxation delays are necessary.[18]

| Parameter | Symbol | Typical Value | Purpose |

| Pulse Width | p1 | Calibrated 30° or 45° pulse | To excite the nuclear spins. A 90° pulse provides maximum signal in a single scan, but shorter pulses allow for faster repetition.[19][20] |

| Relaxation Delay | d1 | 1-5 s | To allow the magnetization to return to equilibrium before the next pulse. For quantitative results, d1 should be at least 5 times the longest T₁ of interest.[18][21] |

| Acquisition Time | aq | 2-4 s | The duration of data collection for each scan. Longer acquisition times lead to better resolution.[19] |

| Number of Scans | ns | 8-16 | The number of scans is averaged to improve the signal-to-noise ratio.[21] |

| Spectral Width | sw | 12-16 ppm | The range of chemical shifts to be observed.[22] |

Visualizing the Structure and Key Interactions

The following diagrams illustrate the structure of this compound and the key proton-proton interactions that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: 2D Structure of this compound.

Caption: Key ³J (vicinal) couplings in this compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts, integration, and coupling patterns allows for the unambiguous determination of its constitution and stereochemistry. This guide has provided a detailed framework for understanding these spectral features, from the underlying physical principles to the practical aspects of data acquisition. For researchers in organic synthesis and drug development, a firm grasp of these concepts is indispensable for the confident characterization of novel molecules.

References

- 1. CAS 25144-05-2: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. J-coupling - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. auremn.org.br [auremn.org.br]

- 12. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. ou.edu [ou.edu]

- 15. organomation.com [organomation.com]

- 16. depts.washington.edu [depts.washington.edu]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. books.rsc.org [books.rsc.org]

- 20. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 21. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sites.bu.edu [sites.bu.edu]

An In-depth Technical Guide to the Infrared Spectroscopy of cis-2-Methylcyclopentanol

This technical guide provides a comprehensive overview of the principles and practical application of infrared (IR) spectroscopy for the characterization of cis-2-Methylcyclopentanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of vibrational spectroscopy as it applies to cyclic alcohols, with a specific focus on the stereochemical nuances of the cis isomer. The guide will explore the profound impact of intramolecular hydrogen bonding on the IR spectrum and provide a comparative analysis with its trans counterpart. Furthermore, a detailed experimental protocol for acquiring high-quality IR spectra of liquid alcohol samples using Attenuated Total Reflectance (ATR)-Fourier Transform Infrared (FTIR) spectroscopy is presented.

Introduction: The Significance of Stereochemistry in Molecular Characterization

In the realm of organic chemistry and drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Isomers, molecules with the same chemical formula but different spatial arrangements, can exhibit vastly different physical, chemical, and biological properties. Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. These vibrations are highly sensitive to the molecule's structure, including its stereochemistry. By analyzing the absorption of infrared radiation at specific frequencies, we can gain invaluable insights into the functional groups present and the subtle conformational and configurational details of a molecule. This compound, a cyclic alcohol, serves as an excellent case study to illustrate the utility of IR spectroscopy in distinguishing between stereoisomers.[1] The relative orientation of the hydroxyl (-OH) and methyl (-CH₃) groups in the cis and trans isomers leads to distinct spectral signatures, primarily due to the potential for intramolecular interactions in the cis form.

Theoretical Framework: Vibrational Modes of Cyclic Alcohols

The infrared spectrum of an organic molecule is a unique fingerprint arising from the vibrations of its constituent bonds. For an alcohol like 2-methylcyclopentanol, several key vibrational modes are expected.[2] The most characteristic of these are the O-H stretch, C-O stretch, C-H stretches, and various bending and deformation modes.

-

O-H Stretching: The hydroxyl group gives rise to a strong and typically broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is a result of hydrogen bonding. In a condensed phase (liquid or solid), alcohol molecules form intermolecular hydrogen bonds, which weaken the O-H bond and shift its stretching frequency to lower wavenumbers. The presence of intramolecular hydrogen bonding, as is possible in this compound, can also significantly influence the position and shape of this band.[3][4]

-

C-O Stretching: A strong absorption band corresponding to the stretching of the carbon-oxygen single bond is typically observed in the 1000-1300 cm⁻¹ region.[4] The exact position of this band can provide information about the substitution pattern of the alcohol (primary, secondary, or tertiary).

-

C-H Stretching: The stretching vibrations of the C-H bonds in the cyclopentane ring and the methyl group occur in the 2850-3000 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex series of absorption bands arising from various bending, rocking, and scissoring vibrations of the carbon skeleton. While difficult to interpret from first principles, this region is highly characteristic of a specific molecule.

The Conformation of the Cyclopentane Ring

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the half-chair. The substituents on the ring will preferentially occupy positions that minimize steric strain. In the case of 2-methylcyclopentanol, the relative orientation of the methyl and hydroxyl groups will influence the conformational preference of the ring. Theoretical and experimental studies on related cyclopentanol derivatives have shown that the molecule adopts conformations that minimize steric interactions.[5][6]

Caption: Envelope and Half-Chair conformations of the cyclopentane ring.

Spectral Analysis of this compound: The Role of Intramolecular Hydrogen Bonding

The key to distinguishing the IR spectrum of this compound from its trans isomer lies in the potential for the hydroxyl group to form an intramolecular hydrogen bond with the electron cloud of the adjacent methyl group. In the cis configuration, the -OH and -CH₃ groups are on the same side of the cyclopentane ring, bringing them into close proximity.[1] This interaction, though weaker than a conventional hydrogen bond to an oxygen or nitrogen atom, can be strong enough to influence the O-H stretching frequency.

Caption: Intramolecular hydrogen bonding in this compound.

This intramolecular interaction is expected to cause a slight weakening of the O-H bond, resulting in a shift of the O-H stretching frequency to a lower wavenumber compared to the "free" hydroxyl group in the trans isomer, where such an interaction is sterically hindered. In a dilute solution of this compound in a non-polar solvent, one might observe a distinct absorption band for the intramolecularly hydrogen-bonded O-H, in addition to the broader band for intermolecularly hydrogen-bonded molecules. The position of the intramolecularly bonded O-H stretch is independent of concentration, a key diagnostic feature.[3]

Comparative Spectral Analysis: cis- vs. trans-2-Methylcyclopentanol

| Vibrational Mode | This compound (Expected) | trans-2-Methylcyclopentanol (Observed/Expected) | Rationale for Difference |

| O-H Stretch | Broad band centered at a lower frequency (e.g., ~3400-3500 cm⁻¹) due to a combination of inter- and intramolecular hydrogen bonding. A sharper, concentration-independent shoulder may be visible for the intramolecularly bonded OH. | Broad band centered at a slightly higher frequency (e.g., ~3500-3600 cm⁻¹) due to only intermolecular hydrogen bonding. | The presence of intramolecular hydrogen bonding in the cis isomer weakens the O-H bond, lowering its stretching frequency. |

| C-O Stretch | Strong band around 1050-1150 cm⁻¹. | Strong band around 1050-1150 cm⁻¹. | The C-O stretching frequency is less likely to be significantly affected by the stereochemistry. |

| C-H Stretch | 2850-3000 cm⁻¹. | 2850-3000 cm⁻¹. | The C-H stretching vibrations are generally not sensitive to the stereochemistry at the C1 and C2 positions. |

| Fingerprint Region | Complex pattern of bands below 1500 cm⁻¹. | A different, but also complex, pattern of bands below 1500 cm⁻¹. | The overall molecular symmetry and vibrational coupling are different for the two isomers, leading to distinct fingerprint regions. |

Note: The exact peak positions can vary depending on the sample phase (gas, liquid, solid) and the solvent used.

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid this compound

Attenuated Total Reflectance (ATR) is a versatile sampling technique for obtaining the IR spectrum of liquid and solid samples with minimal preparation.[7] The following protocol outlines the steps for acquiring a high-quality ATR-FTIR spectrum of this compound.

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

This compound sample.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

-

Lint-free wipes.

-

Pipette or dropper.

Step-by-Step Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

-

Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the ATR crystal, the atmosphere (water vapor and carbon dioxide), and the instrument itself.

-

-